Home > Products > Screening Compounds P93465 > 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone
3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone - 84546-40-7

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone

Catalog Number: EVT-15572337
CAS Number: 84546-40-7
Molecular Formula: C15H12BrN3O
Molecular Weight: 330.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which comprises heterocyclic compounds known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. Quinazolinones, including this compound, have been studied for their various pharmacological properties, including anticancer and antimicrobial activities .

Source

The compound can be synthesized through various methods involving the reaction of substituted anthranilic acids with different reagents. The synthesis often employs bromination and amination processes to introduce specific functional groups that enhance its biological activity .

Classification

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is classified as a quinazolinone derivative. Quinazolinones are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development .

Synthesis Analysis

Methods

The synthesis of 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone typically involves the following steps:

  1. Bromination: Starting with 2-methylquinazolin-4(3H)-one, bromine is introduced to the 6-position to yield 6-bromo-2-methylquinazolin-4(3H)-one.
  2. Amination: The bromo compound is then reacted with p-aminophenol or p-phenylenediamine under suitable conditions to introduce the amino group at the 3-position.

Technical Details

The reactions are generally conducted in organic solvents such as dimethylformamide or pyridine at elevated temperatures to facilitate nucleophilic substitution. The final product is purified through recrystallization techniques .

Molecular Structure Analysis

Structure

The molecular formula of 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is C10H9BrN2O. Its structure features a quinazolinone core with a bromine atom and an amino group attached to the aromatic ring.

Data

  • Molecular Weight: 239.09 g/mol
  • Density: Approximately 1.7 g/cm³
  • Boiling Point: 372.6 °C at 760 mmHg
  • Melting Point: Not available in current literature .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for quinazolinones, including:

  1. Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to new derivatives with potentially enhanced biological activity.
  2. Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, forming imines or other derivatives.

Technical Details

These reactions are often facilitated by using catalysts or specific reaction conditions (e.g., temperature, solvent) that promote reactivity while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone involves its interaction with biological targets:

  1. Analgesic Activity: It likely modulates pain pathways through inhibition of cyclooxygenase enzymes or other mediators involved in inflammation.
  2. Anticancer Properties: The compound may interfere with cell signaling pathways that regulate proliferation and apoptosis in cancer cells.

Data

Studies have shown that quinazolinone derivatives can exhibit significant analgesic effects comparable to standard analgesics like indomethacin, suggesting a promising therapeutic profile for this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility details are not well-documented but are expected to be soluble in organic solvents.

Chemical Properties

The compound exhibits reactivity characteristic of halogenated organic compounds and amines, allowing for further functionalization and derivatization.

Relevant Data or Analyses

Safety data indicate that the compound may be harmful if inhaled or ingested, necessitating careful handling during laboratory procedures .

Applications

Scientific Uses

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone holds potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new analgesics and anti-inflammatory drugs.
  2. Biological Research: Investigating its mechanisms of action in various disease models, particularly those related to pain and cancer.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Context and Pharmacological Significance of Quinazolinone Scaffolds

The quinazolinone core—a fused bicyclic structure comprising a benzene ring attached to a pyrimidin-4(3H)-one moiety—has evolved into a privileged scaffold in medicinal chemistry since its first synthesis in 1869 by Griess. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the foundation for systematic exploration of this heterocyclic system [3] [6]. The 20th century witnessed accelerated research, particularly after Gabriel's 1903 synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline, which enabled scalable production for pharmacological studies [6]. This historical trajectory established the molecular versatility of quinazolinones, allowing substitutions at positions 2, 3, 6, and 7 to fine-tune biological activity.

Pharmacologically, quinazolinones demonstrate an exceptional spectrum of bioactivities rooted in their ability to interact with diverse enzymatic targets and receptors. Over 200 natural quinazolinone-containing compounds have been identified, with synthetic derivatives expanding this repertoire further [6]. Key therapeutic applications include:

  • Anticancer agents: Inhibition of tyrosine kinases (e.g., EGFR) and DNA repair enzymes like PARP [3] [8]
  • CNS modulators: Anxiolytic, sedative, and anticonvulsant effects via GABAergic modulation [3] [7]
  • Anti-infectives: Broad-spectrum activity against bacteria, fungi, viruses (including HIV), and parasites [5] [9]
  • Anti-inflammatory/analgesic agents: COX inhibition and cytokine modulation, with some derivatives showing 83% analgesic efficacy in acetic acid-induced writhing models [2]

Table 1: Biologically Active Quinazolinone Derivatives and Their Therapeutic Applications

DerivativeSubstitution PatternPrimary BioactivityReference
3-[β-keto-γ-(3-hydroxy-2-piperidyl)propyl]-4-quinazoloneNatural alkaloidAntimalarial [6]
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one2,3,6-TrisubstitutedAnalgesic (83.18% efficacy) [2]
6-Bromo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one3,6-DisubstitutedAntibacterial (19mm inhibition vs S. aureus) [7]
Trimetrexate2,4-Diamino-6-methyl substitutionAnticancer (dihydrofolate reductase inhibition) [8]

Role of Substituted Quinazolinones in Targeting Multidrug-Resistant Pathogens

The global antimicrobial resistance crisis has intensified research into quinazolinones as innovative chemotypes against multidrug-resistant (MDR) pathogens. Their mechanism advantage lies in structural mimicry of purine bases, enabling interference with nucleotide synthesis and DNA replication in resistant strains. Brominated derivatives, particularly 6-bromo analogs, exhibit enhanced penetration through bacterial membranes and reduced susceptibility to efflux pumps [5] [7] [9].

Recent studies demonstrate significant potency against WHO-priority pathogens:

  • Gram-positive bacteria: 6-Bromo-2-methyl-3-(substituted phenyl)quinazolinones show zone of inhibition diameters of 16–19mm against methicillin-resistant Staphylococcus aureus (MRSA) at 100 μg/mL, comparable to ciprofloxacin [7].
  • Gram-negative bacteria: Pseudomonas aeruginosa exhibits heightened sensitivity to 2-methyl-6-bromo derivatives due to outer membrane disruption capabilities [5].
  • Fungal pathogens: 6-Bromo-3-aminoquinazolinones inhibit Candida albicans via ergosterol biosynthesis disruption, with MIC values of 20 μg/mL [5].
  • Plant-parasitic nematodes: Novel bromo-trifluoromethyl quinazolinones (e.g., compound K11) achieve 100% mortality against Bursaphelenchus xylophilus at 100 mg/L by inducing ROS accumulation and mitochondrial dysfunction [9].

Table 2: Antimicrobial Efficacy of 6-Bromo-Substituted Quinazolinones Against MDR Pathogens

Pathogen CategoryRepresentative StrainQuinazolinone DerivativeEfficacy
Gram-positive bacteriaMethicillin-resistant Staphylococcus aureus (MRSA)6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one17mm inhibition zone at 100μg/mL [7]
Gram-negative bacteriaPseudomonas aeruginosa6-Bromo-3-(4-aminophenyl)-2-methylquinazolin-4(3H)-oneMIC = 25μg/mL [5]
FungiCandida albicans6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one14mm inhibition zone at 60mg/mL [5]
NematodesBursaphelenchus xylophilus6,7-Difluoro-2-trifluoromethylquinazolinone (K15)100% mortality at 100mg/L [9]

Rationale for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone as a Lead Compound

This specific derivative (CAS# 27440-42-2, MW 251.283 g/mol) integrates three strategic modifications that synergistically enhance its druglikeness and target selectivity:

  • 6-Bromo substitution: The bromine atom at C6 significantly increases lipophilicity (LogP ≈ 2.86), facilitating membrane penetration. Bromine's electron-withdrawing nature also polarizes the quinazolinone ring, enhancing hydrogen bonding with enzymatic targets. This is evidenced by 75–83% yield in synthesis via benzoxazinone intermediates [4] [5].

  • 2-Methyl group: Methyl substitution at C2 prevents undesirable oxidation at this position while adding steric bulk that improves selectivity for bacterial over mammalian targets. This group also contributes to metabolic stability by blocking cytochrome P450-mediated degradation [7] [8].

  • 4-Aminophenyl at N3: The 4-aminophenyl moiety enables dual targeting capabilities. The amino group facilitates salt bridge formation with aspartate/glutamate residues in bacterial gyrase, while the aromatic system engages in π-stacking with DNA nucleobases. This explains its superior antibacterial activity (zone of inhibition 16mm vs E. coli) compared to non-aminophenyl analogs [4] [7].

Table 3: Structural Optimization Rationale for Lead Compound Development

PositionSubstituentChemical ImpactBiological Consequence
C2Methyl- Electron-donating group - Steric bulk- Metabolic stabilization - Enhanced target selectivity
C6Bromo- Increased lipophilicity (LogP +0.7) - Electron-withdrawing- Improved membrane penetration - Enhanced DNA binding
N34-Aminophenyl- Hydrogen bond donor/acceptor - Planar aromatic system- Enzyme active site interaction - DNA intercalation capability

The compound's lead potential is further evidenced by synthetic tractability—achievable in two steps from 5-bromoanthranilic acid via: (i) cyclization with o-amino benzoyl chloride to form benzoxazinone intermediate, followed by (ii) reflux with 4-aminophenylamine [5]. This efficient route (75% yield) enables rapid analog generation for structure-activity relationship (SAR) expansion. Molecular modeling predicts strong binding affinity (-9.2 kcal/mol) for bacterial DNA gyrase B subunit, positioning it as a promising template for novel anti-infectives targeting MDR pathogens through mechanistically distinct pathways [5] [7] [9].

Properties

CAS Number

84546-40-7

Product Name

3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone

IUPAC Name

3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C15H12BrN3O/c1-9-18-14-7-2-10(16)8-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,17H2,1H3

InChI Key

IKZNGMCVEWMUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.